7-Chloro-1,5-naphthyridin-3-ol
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Overview
Description
7-Chloro-1,5-naphthyridin-3-ol is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by a chloro substituent at the seventh position and a hydroxyl group at the third position on the naphthyridine ring.
Preparation Methods
The synthesis of 7-Chloro-1,5-naphthyridin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of substituted 3-aminopyridine compounds using catalysts such as iodine, sodium nitrite, potassium iodide, potassium iodate, manganese dioxide, or potassium permanganate . The reaction conditions typically involve heating the reactants in the presence of a suitable solvent.
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process .
Chemical Reactions Analysis
7-Chloro-1,5-naphthyridin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: The hydroxyl group at the third position can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro substituent can be reduced to form a hydrogenated derivative.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while nucleophilic substitution of the chloro group can produce various substituted derivatives .
Scientific Research Applications
7-Chloro-1,5-naphthyridin-3-ol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent .
In the pharmaceutical industry, derivatives of this compound are being explored for their potential therapeutic applications. Additionally, this compound is used in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 7-Chloro-1,5-naphthyridin-3-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
The molecular targets and pathways involved in its mechanism of action vary depending on the specific biological activity being studied. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines .
Comparison with Similar Compounds
7-Chloro-1,5-naphthyridin-3-ol can be compared with other similar compounds such as 1,5-naphthyridine, 1,6-naphthyridine, and 1,8-naphthyridine . These compounds share a similar naphthyridine core structure but differ in the position and nature of substituents.
1,5-Naphthyridine: Lacks the chloro and hydroxyl substituents present in this compound.
1,6-Naphthyridine: Has a different arrangement of nitrogen atoms in the ring system.
1,8-Naphthyridine: Contains nitrogen atoms at the first and eighth positions, resulting in different chemical properties.
The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other naphthyridine derivatives .
Properties
IUPAC Name |
7-chloro-1,5-naphthyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-7-8(10-3-5)2-6(12)4-11-7/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHHXWBTMJUGJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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